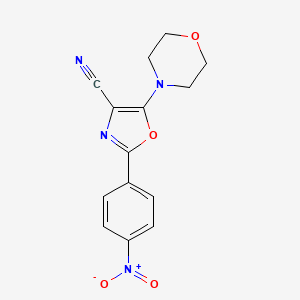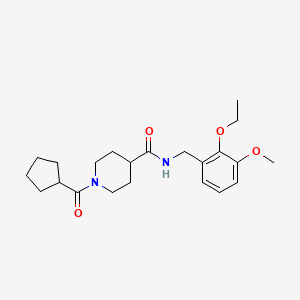
N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of compounds similar to N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide often involves oxidative coupling processes. For example, Song et al. (2010) demonstrated the synthesis of polycyclic amides through Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes, which could potentially be applied to the synthesis of N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide (Song et al., 2010).
Molecular Structure Analysis
- An X-ray study by Zablotskaya et al. (2013) on similar benzamide derivatives revealed specific conformational features that could be relevant for understanding the molecular structure of N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide (Zablotskaya et al., 2013).
Chemical Reactions and Properties
- Research on similar benzamide compounds has shown a range of chemical reactions and properties. For example, Xu et al. (2005) investigated compounds with similar structures, highlighting their potential in binding to specific receptors, which indicates their chemical reactivity (Xu et al., 2005).
Physical Properties Analysis
- The physical properties of benzamide derivatives have been studied by various researchers. For instance, Zhi (2010) investigated the crystal structure and physical characteristics of a related compound, providing insights into its stability and molecular interactions (Zhi, 2010).
Chemical Properties Analysis
- The chemical properties of benzamides, including their reactivity and potential applications in medicinal chemistry, have been a subject of research. For example, Wu et al. (2017) conducted studies on the synthesis of fluorinated heterocycles via rhodium-catalyzed C-H activation, which might be applicable to the chemical properties analysis of N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide (Wu et al., 2017).
Propriétés
IUPAC Name |
2-(8-methoxyquinolin-5-yl)-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15(2)25(16(3)4)23(26)20-10-7-6-9-17(20)18-12-13-21(27-5)22-19(18)11-8-14-24-22/h6-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAVVKPUIBJVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-2-(8-methoxyquinolin-5-YL)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)



![ethyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5676297.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)
![5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)
![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)